molecular formula C6H14S B1332086 4-Methyl-1-pentanethiol CAS No. 53897-50-0

4-Methyl-1-pentanethiol

Cat. No.: B1332086
CAS No.: 53897-50-0
M. Wt: 118.24 g/mol
InChI Key: DOCWCRVSOQKFMI-UHFFFAOYSA-N
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Description

4-Methyl-1-pentanethiol is a useful research compound. Its molecular formula is C6H14S and its molecular weight is 118.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Studies

4-Methyl-1-pentanethiol has been researched in the context of enzyme inhibition. For instance, L-leucinthiol, a derivative of this compound, was designed as an inhibitor of leucine aminopeptidase. This compound, synthesized from L-leucinol, showed potent competitive inhibition of the microsomal aminopeptidase from porcine kidney (Chan, 1983).

Thermal Decomposition Studies

The thermal decomposition of 1-Pentanethiol, a related compound, has been studied. When thermally decomposed in a quartz tube, the primary sulfur-containing decomposition product was hydrogen sulfide, along with small amounts of sulfides and residual sulfur (Thompson, Meyer, & Ball, 1952).

Metabolic Engineering

In the realm of metabolic engineering, the synthesis of pentanol isomers like 2-methyl-1-butanol, and 3-methyl-1-butanol, which are related to this compound, has been an area of interest. These compounds have potential applications as biofuels and are produced through microbial fermentations from amino acid substrates. Metabolic engineering has been employed to develop microbial strains for the production of these isomers (Cann & Liao, 2009).

Crystallization of Biological Macromolecules

2-Methyl-2,4-pentanediol, closely related to this compound, is a popular chemical additive for the crystallization of biological macromolecules. It binds to hydrophobic sites on proteins, often at amino acid residues in helical or β-sheet structures. This binding results in significant implications for protein stability (Anand, Pal, & Hilgenfeld, 2002).

Energy Storage Applications

Poly-4-methyl-1-pentene, another derivative, is used as a dielectric material. It has applications in energy storage, particularly for electrical capacitors. Its dielectric performance is comparable to biaxially oriented polypropylene, a widely used dielectric material (Ghule, Laad, & Tiwari, 2021).

Chemical Reaction Kinetics

The kinetics of the decomposition of 4-methyl-1-pentyl radicals, closely related to this compound, have been studied. These radicals undergo decomposition and isomerization reactions, forming short-chain radicals and alkenes. This research provides insights into reaction rates and mechanisms in branched hydrocarbon systems (McGivern, Awan, Tsang, & Manion, 2008).

Safety and Hazards

4-Methyl-1-pentanethiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and can form explosive mixtures with air .

Future Directions

There are potential applications for 4-Methyl-1-pentanethiol in the field of gas separation. For instance, poly(4-methyl-1-pentene) hollow-fiber membranes with high plasma-leakage resistance have been successfully prepared via thermally induced phase separation . This suggests that this compound could be used in the production of these membranes, offering a promising direction for future research and development .

Properties

IUPAC Name

4-methylpentane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCWCRVSOQKFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334643
Record name 4-Methyl-1-pentanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53897-50-0
Record name 4-Methyl-1-pentanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 4-methyl-1-pentanethiol in the C. difficile volatile metabolome?

A1: The identification of this compound, alongside other sulfur-containing volatile organic compounds (VOCs), contributes to our understanding of the metabolic pathways active in C. difficile. [] This specific compound was among the major components identified in the headspace of C. difficile cultures, contributing to the characteristic odor of the bacterium. [] Understanding the production and potential roles of these VOCs could offer insights into C. difficile physiology, virulence, and potentially novel diagnostic tools.

Q2: How is this compound synthesized by C. difficile?

A2: While the exact biosynthetic pathway of this compound in C. difficile requires further investigation, the study suggests that cysteine plays a key role in the formation of sulfur-containing volatiles. [] The researchers hypothesize that disulfides, like those potentially derived from this compound, are formed from cysteine via cystathionine analogs. These analogs then likely lead to the production of thiols, which can be further oxidized into disulfides. []

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